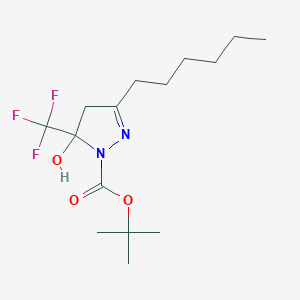
4-Amino-3,5-diiodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-diiodobenzonitrile is an organic compound with the molecular formula C7H4I2N2 It is characterized by the presence of two iodine atoms, an amino group, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-diiodobenzonitrile typically involves the iodination of 4-aminobenzonitrile. One common method is the Sandmeyer reaction, where 4-aminobenzonitrile is diazotized and then treated with potassium iodide to introduce the iodine atoms at the 3 and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3,5-diiodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3,5-diiodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-diiodobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
4-Amino-3-iodobenzonitrile: Similar structure but with only one iodine atom.
4-Iodobenzonitrile: Lacks the amino group and has only one iodine atom.
4-Amino-3,5-dibromobenzonitrile: Similar structure but with bromine atoms instead of iodine.
Uniqueness: 4-Amino-3,5-diiodobenzonitrile is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of amino and nitrile groups further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C7H4I2N2 |
|---|---|
Peso molecular |
369.93 g/mol |
Nombre IUPAC |
4-amino-3,5-diiodobenzonitrile |
InChI |
InChI=1S/C7H4I2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 |
Clave InChI |
KZAZYYFHLABYQG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)N)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)

![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)



![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)




